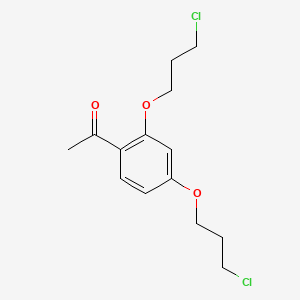
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- is an organic compound with a complex structure It is characterized by the presence of two 3-chloropropoxy groups attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- typically involves the reaction of 1-(2,4-dihydroxyphenyl)ethanone with 3-chloropropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone, and a phase transfer catalyst such as tetrabutylammonium bromide is often used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The 3-chloropropoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers or amines, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or other proteins, affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: This compound has a similar structure but with a methoxy group instead of the 3-chloropropoxy groups.
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-bromo-: Another related compound with a biphenyl structure and a bromine atom.
Ethanone, 1-(2,4,6-trihydroxyphenyl)-: This compound features hydroxyl groups instead of chloropropoxy groups.
Uniqueness
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- is unique due to the presence of two 3-chloropropoxy groups, which impart distinct chemical and physical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
87048-85-9 |
|---|---|
Fórmula molecular |
C14H18Cl2O3 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
1-[2,4-bis(3-chloropropoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H18Cl2O3/c1-11(17)13-5-4-12(18-8-2-6-15)10-14(13)19-9-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
Clave InChI |
YSAZXNDPAORVNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OCCCCl)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




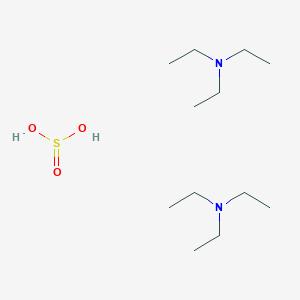
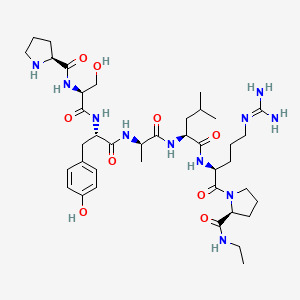
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)


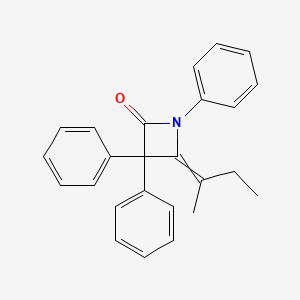
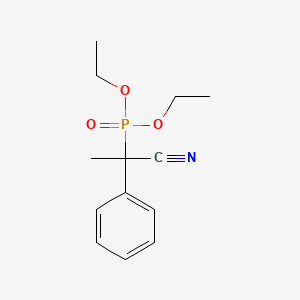
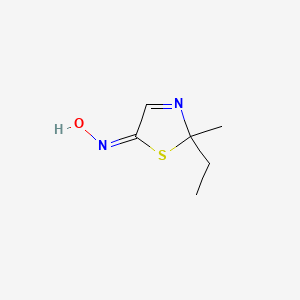


![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
